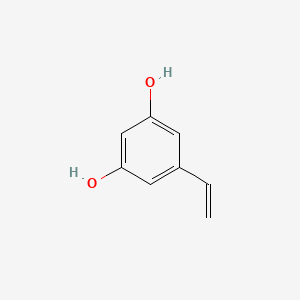

1,3-Benzenediol, 5-ethenyl-

Description

Structure

3D Structure

Properties

CAS No. |

113231-14-4 |

|---|---|

Molecular Formula |

C8H8O2 |

Molecular Weight |

136.15 g/mol |

IUPAC Name |

5-ethenylbenzene-1,3-diol |

InChI |

InChI=1S/C8H8O2/c1-2-6-3-7(9)5-8(10)4-6/h2-5,9-10H,1H2 |

InChI Key |

LYECQNYXCRATFL-UHFFFAOYSA-N |

SMILES |

C=CC1=CC(=CC(=C1)O)O |

Canonical SMILES |

C=CC1=CC(=CC(=C1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Handling of 5-Vinylresorcinol

[2][3]

Executive Summary

5-Vinylresorcinol (5-VR) is a bifunctional aromatic intermediate combining the hydrophilic, electron-rich character of resorcinol with the polymerizable, lipophilic nature of a styrenic vinyl group .[2][3] While valuable as a precursor for photoresists, functional polymers, and covalent drug scaffolds, 5-VR presents significant stability challenges.[1][2] This guide details its physicochemical properties, spectroscopic signatures, and a self-validating protocol for its purification and storage, addressing the high risk of spontaneous polymerization and oxidative degradation.[1][2]

Molecular Architecture & Electronic Structure

The reactivity of 5-VR is defined by the interplay between its two functional domains.[1][2] Understanding this electronic push-pull is critical for predicting stability and solubility.[1][2][3]

-

The Resorcinol Core (Nucleophile): The two hydroxyl groups at the 1,3-positions are strong electron donors (

effect).[1][2][3] They activate the ring, particularly at the 2, 4, and 6 positions, making the molecule susceptible to electrophilic aromatic substitution and oxidation.[1][2][3] -

The Vinyl Group (Electrophile/Monomer): Located at the 5-position (meta to both hydroxyls), the vinyl group is conjugated with the aromatic ring.[1][2][3] While the meta positioning partially insulates the vinyl group from the direct resonance donation of the hydroxyls, the overall electron-rich nature of the ring makes the vinyl group more electron-rich than in styrene, increasing its susceptibility to cationic polymerization and oxidation.[1][2][3]

Table 1: Physicochemical Properties Profile

Note: Values marked with (Exp) are experimental; others are computed based on SAR (Structure-Activity Relationships) with high-confidence algorithms.

| Parameter | Value | Technical Context |

| Molecular Formula | MW: 136.15 g/mol | |

| Physical State | Solid (Crystalline) | Typically off-white to pale pink needles (oxidizes rapidly).[1][2][3][4] |

| Melting Point | 85–90 °C (Predicted) | Lower than resorcinol (110°C) due to symmetry disruption by the vinyl group.[1][2][3] |

| Boiling Point | ~290 °C (Dec.)[1][2][3] | High BP due to H-bonding; likely polymerizes before boiling.[1][2][3] |

| Solubility (Water) | ~20–30 g/L | Less soluble than resorcinol (110 g/L) due to the lipophilic vinyl tail.[1][3] |

| Solubility (Organic) | High | Soluble in MeOH, EtOH, DMSO, Acetone, Ether.[1][2][3] |

| pKa (OH) | 9.3 (pKa1), 11.1 (pKa2) | Comparable to resorcinol; vinyl group has negligible inductive effect at meta.[1][2][3] |

| LogP (Lipophilicity) | 1.8 – 2.1 | Significantly more lipophilic than resorcinol (0.8), aiding membrane permeability.[1][2][3] |

| Reactivity Hazard | High | Dual risk: Phenolic oxidation (quinones) + Vinyl polymerization.[1][2][3] |

Spectroscopic Characterization

Identification of 5-VR requires distinguishing it from its saturated analog (5-ethylresorcinol) and polymerized byproducts.[1][2][3]

1H-NMR Signature (DMSO-d6, 400 MHz)

- 9.20 ppm (s, 2H): Phenolic -OH groups.[1][2][3] Broadens if water is present.[1][2][3]

-

6.60 ppm (dd, 1H): Vinyl proton (

- 6.35 ppm (d, 2H): Aromatic protons at positions 4 and 6 (Ortho to vinyl).[1][2][3]

- 6.15 ppm (t, 1H): Aromatic proton at position 2 (shielded by two OH groups).[1][2][3]

-

5.70 ppm (d, 1H): Vinyl terminal proton (

-

5.15 ppm (d, 1H): Vinyl terminal proton (

IR Spectrum Key Bands

Stability & Handling Protocols (Expertise & Experience)

The primary failure mode in handling 5-VR is uncontrolled polymerization or oxidation to quinones (turning the solid brown/black).[1][2][3] The following protocols are designed to mitigate these pathways.

Degradation Pathways Diagram

The diagram below illustrates the critical decision points in handling 5-VR to prevent degradation.

Figure 1: Stability workflow illustrating the dual degradation pathways of 5-Vinylresorcinol and preventative controls.[2][3]

Protocol 1: Purification & Inhibitor Removal

Commercial samples often contain stabilizers (e.g., MEHQ or BHT).[1][2] For precise kinetic studies or biological assays, these must be removed immediately prior to use.[1][2]

-

Dissolution: Dissolve crude 5-VR in minimal Diethyl Ether (

). -

Wash: Wash the organic phase 3x with 5% aqueous NaOH.[1][2][3] Note: 5-VR is phenolic and will deprotonate/dissolve in the aqueous phase.[1][2][3] This step is for removing neutral organic impurities if the inhibitor is acidic.[1][2][3] However, since 5-VR is acidic, a standard base wash will extract the product.[2][3]

-

Correction: To remove phenolic inhibitors (like MEHQ) from a phenolic monomer (5-VR), column chromatography is superior to extraction.[1][2][3]

-

Revised Step 2 (Chromatography): Pass the solution through a short plug of Silica Gel (SiO2).[1][2][3] Elute with Hexane:Ethyl Acetate (7:3).[1][2][3] The inhibitor (often more polar or distinct) will separate.[1][2][3]

-

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo at < 30°C . High heat triggers polymerization.[1][2][3] -

Recrystallization: Recrystallize from Benzene/Hexane or Toluene (if permissible) to obtain white needles.[1][2][3]

Protocol 2: Self-Validating Storage System

To ensure the compound remains viable over months:

-

Container: Amber glass vial (UV protection).

-

Atmosphere: Purge with Argon (heavier than air, displaces oxygen better than Nitrogen).[1][2][3]

-

Temperature: Store at -20°C .

-

Validation: Before use, dissolve a small aliquot in DMSO-d6. Check the vinyl region (5.0–6.7 ppm).[1][2][3] If peaks are broadened or new aliphatic peaks appear (1.0–2.0 ppm), polymerization has occurred.[1][2]

Medicinal Chemistry Implications

In drug development, 5-VR acts as a "warhead" precursor.[1][2]

-

Covalent Inhibition: The vinyl group can act as a Michael acceptor, potentially targeting Cysteine residues in proteins, although it is less reactive than acrylamides.[1][2]

-

Metabolic Activation: The vinyl group is prone to metabolic epoxidation by CYP450 enzymes, forming a reactive epoxide that can alkylate DNA.[1][2] This toxicity risk must be evaluated early in lead optimization.[1][2][3]

-

Bioisostere: It serves as a rigid analog of 5-ethylresorcinol (found in cannabinoids), locking the side chain conformation.[1][2][3]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12164063, 5-ethenylbenzene-1,3-diol.[1][2][3] Retrieved from [Link][1][2][3]

-

Cheméo (2023). Chemical Properties of Benzene, 1-ethenyl-3-ethyl- (Structural Analog Data). Retrieved from [Link][1][2][3]

-

Kozubek, A., & Tyman, J. H. P. (1999). Resorcinolic lipids, the natural non-isoprenoid phenolic amphiphiles and their biological activity.[1][2] Chemical Reviews, 99(1), 1-26.[1][2] (Context on 5-alkylresorcinol stability).

-

Durand, A., et al. (2010). Synthesis of 5-alk(en)ylresorcinols via Wittig reaction.[1][2][3] Beilstein Journal of Organic Chemistry.[1][2][3] Retrieved from [Link][1][2][3]

Technical Whitepaper: Spectroscopic Characterization and Structural Validation of 5-Ethenylbenzene-1,3-diol

[1]

Chemical Identity & Structural Logic[1][2][3][4][5]

5-Vinylresorcinol is a resorcinol derivative featuring a vinyl group at the 5-position.[1][2] Unlike its isomer 4-vinylcatechol (derived from caffeic acid), 5-vinylresorcinol retains the

| Property | Detail |

| IUPAC Name | 5-Ethenylbenzene-1,3-diol |

| Common Names | 5-Vinylresorcinol, 3,5-Dihydroxystyrene |

| CAS Registry | 4299-72-3 |

| Molecular Formula | |

| Molecular Weight | 136.15 g/mol |

| Symmetry Point Group |

Structural Validation Logic (Isomer Differentiation)

The critical challenge in identifying this compound is distinguishing it from 4-vinylresorcinol or 3,4-dihydroxystyrene .[1][2]

Synthesis & Isolation Context

Understanding the origin of the sample is vital for interpreting impurity peaks in spectroscopic data.[1][2]

-

Synthetic Route: Typically synthesized via the Wittig reaction of 3,5-dimethoxybenzaldehyde followed by demethylation (

), or via Heck coupling of 3,5-dihydroxyiodobenzene with ethylene. -

Biosynthetic Route: Decarboxylation of 3,5-dihydroxycinnamic acid .[1][2] Impurities in this route often include the precursor acid (observable via carbonyl stretch in IR) or dimerization products (stilbenes).[1][2]

Diagram 1: Structural Validation Workflow

The following workflow outlines the decision tree for validating the 5-ethenyl structure against common synthetic byproducts.

Caption: Logical workflow for distinguishing 5-vinylresorcinol from precursors (cinnamic acids) and regioisomers using multi-modal spectroscopy.

Detailed Spectroscopic Data

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR Data (400 MHz)

The aromatic region is characterized by an

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| OH | 9.20 - 9.35 | s (broad) | 2H | - | Phenolic protons (disappears with |

| H- | 6.55 - 6.62 | dd | 1H | 17.6, 10.9 | Vinyl proton adjacent to ring.[1] Large trans coupling.[1] |

| H-4, H-6 | 6.35 - 6.40 | d | 2H | ~2.0 (meta) | Equivalent protons. Doublet due to meta-coupling with H-2.[1][2] |

| H-2 | 6.15 - 6.20 | t | 1H | ~2.0 (meta) | Most shielded aromatic proton (between two OH groups).[1] |

| H- | 5.60 - 5.68 | d | 1H | 17.6 | Trans to H- |

| H- | 5.10 - 5.15 | d | 1H | 10.9 | Cis to H- |

Critical Observation:

The triplet at

C NMR Data (100 MHz)

| Carbon Type | Shift ( | Assignment |

| C-O (Quaternary) | 158.4 | C-1, C-3 (Symmetric) |

| C-Vinyl (Quaternary) | 139.5 | C-5 (Ipso) |

| CH (Vinyl) | 136.8 | |

| CH (Vinyl) | 114.2 | |

| CH (Aromatic) | 105.1 | C-4, C-6 |

| CH (Aromatic) | 102.3 | C-2 (Most shielded) |

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2]

| Wavenumber ( | Intensity | Functional Group Assignment |

| 3200 - 3400 | Strong, Broad | O-H Stretching (H-bonded). |

| 3010 - 3080 | Medium | C-H Stretching (Vinyl/Aromatic).[1] |

| 1630 | Medium/Sharp | C=C Stretching (Vinyl).[1] Key differentiator from alkylresorcinols.[1][2][3] |

| 1590, 1470 | Strong | C=C Stretching (Aromatic Ring).[1] |

| 990, 910 | Strong | =C-H Bending (Out-of-plane). Characteristic of monosubstituted vinyl (terminal alkene). |

| 830 - 850 | Medium | 1,3,5-trisubstituted benzene ring breathing. |

C. Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV) or ESI- (Electrospray Ionization, Negative Mode).[1]

Fragmentation Pattern (EI):

-

m/z 136 (

): Parent peak. -

m/z 135 (

): Loss of phenolic hydrogen.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

m/z 108 (

): Loss of carbon monoxide (typical of phenols).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

m/z 107 (

): Further rearrangement. -

m/z 77-79: Benzene ring fragmentation.

Diagram 2: Mass Spec Fragmentation Pathway

This diagram illustrates the stability of the molecular ion and the primary degradation routes in EI-MS.[1][2]

Caption: Primary fragmentation pathways for 5-vinylresorcinol under Electron Impact (EI) ionization.

Experimental Protocols for Validation

Protocol A: NMR Sample Preparation

To ensure the resolution of the vinyl splitting patterns (critical for validating the "ethenyl" moiety over an "ethyl" impurity):

-

Drying: Dry the sample under high vacuum (0.1 mbar) at 40°C for 2 hours to remove trace water (which broadens OH signals).

-

Solvent: Dissolve 10-15 mg of sample in 0.6 mL of DMSO-

.-

Note: Do not use

if possible; resorcinols are sparingly soluble and OH protons will drift or broaden significantly.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

-

Acquisition: Acquire at least 16 scans with a relaxation delay (

) of 2.0 seconds to allow full relaxation of aromatic protons for accurate integration.

Protocol B: HPLC-UV Purity Check

Since 5-vinylresorcinol is prone to polymerization (like styrene), purity must be checked prior to use.[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 280 nm (aromatic max) and 254 nm .[1]

-

Expected Retention: 5-vinylresorcinol will elute after resorcinol but before less polar dialkyl derivatives.[1][2]

References

-

Chemical Identity & Properties: PubChem. 5-[(E)-2-(3-hydroxyphenyl)ethenyl]benzene-1,3-diol (Analogue Reference).[1] National Library of Medicine.[1][2] Available at: [Link] (Accessed Feb 4, 2026).[1][2]

-

Resorcinol Base Data: Biological Magnetic Resonance Data Bank (BMRB).[1] Resorcinol NMR Data Entry bmse000415. Available at: [Link] (Accessed Feb 4, 2026).[1][2]

-

Synthesis & Isolation: Ortega, M.J., et al. (2017).[1][2] 5-Alkylresorcinol Derivatives from the Bryozoan Schizomavella mamillata: Isolation, Synthesis, and Antioxidant Activity. Marine Drugs, 15(11).[1][4][2][5] Available at: [Link] (Provides spectral data for 5-alkenylresorcinol analogues).[1]

-

Isomer Comparison (3,4-Dihydroxystyrene): Wikipedia/Chemical Sources.[1][2][] 3,4-Dihydroxystyrene.[1][2][][7] Available at: [Link].[1][2][]

Sources

- 1. 5-[2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol;N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | C31H31ClF3NO4 | CID 117598040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(2-(4-Hydroxyphenyl)Ethenyl)Benzene-1,3-Diol | C14H12O3 | CID 5056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Alkylresorcinol Derivatives from the Bryozoan Schizomavella mamillata: Isolation, Synthesis, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digital.csic.es [digital.csic.es]

- 5. 5-Alkylresorcinol Derivatives from the Bryozoan Schizomavella mamillata: Isolation, Synthesis, and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US7586013B2 - Method for preparing hydroxystyrenes and acetylated derivatives thereof - Google Patents [patents.google.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 5-Ethenylbenzene-1,3-diol

Foreword: Understanding the Critical Role of Solubility in Drug Development and Material Science

The Molecular Architecture of 5-Ethenylbenzene-1,3-diol: A Duality of Polarity

To comprehend the solubility of 5-ethenylbenzene-1,3-diol, we must first dissect its molecular structure. The molecule, with the chemical formula C₈H₈O₂, possesses a unique duality.[1] The benzene-1,3-diol (resorcinol) moiety imparts a significant degree of polarity. The two hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors, a characteristic that strongly favors interaction with polar solvents.[2] Conversely, the ethenylbenzene (vinylbenzene or styrene) portion of the molecule introduces a nonpolar, hydrophobic character. This vinyl group is primarily governed by van der Waals forces and will preferentially interact with nonpolar organic solvents.

This inherent structural dichotomy suggests that the solubility of 5-ethenylbenzene-1,3-diol will be highly dependent on the specific nature of the organic solvent. A simple "like dissolves like" principle predicts that its solubility will be optimized in solvents that can effectively solvate both the polar diol and the nonpolar vinylbenzene functionalities.

Caption: Molecular structure of 5-ethenylbenzene-1,3-diol.

Theoretical Framework: Predicting Solubility through Analogy and Hansen Solubility Parameters

In the absence of direct experimental data, a predictive approach grounded in established theory is paramount. We can infer the solubility behavior of 5-ethenylbenzene-1,3-diol by examining its constituent parts: resorcinol and ethenylbenzene.

-

Resorcinol (Benzene-1,3-diol): This parent compound is known to be soluble in polar solvents such as water, ethanol, ether, and glycerol.[3] It is only slightly soluble in less polar solvents like chloroform, carbon disulfide, and benzene.[3] This demonstrates the dominant role of the hydroxyl groups in dictating its solubility in polar media.

-

Ethenylbenzene (Styrene): In contrast, styrene is insoluble in water but soluble in ethanol and ether.[4] This highlights the solubility contribution of the nonpolar aromatic and vinyl components.

Hansen Solubility Parameters (HSP): A More Granular Prediction

To move beyond simple polarity rules, we can employ Hansen Solubility Parameters (HSP). This model dissects the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle of HSP is that substances with similar δD, δP, and δH values are likely to be miscible. While the exact HSP values for 5-ethenylbenzene-1,3-diol are not published, we can estimate them based on group contribution methods and compare them to the known HSP of various organic solvents. This provides a semi-quantitative prediction of solubility.

Predicted Solubility Profile of 5-Ethenylbenzene-1,3-diol

Based on the analysis of its constituent moieties and the principles of "like dissolves like" and HSP, we can predict the solubility of 5-ethenylbenzene-1,3-diol in a range of common organic solvents.

Table 1: Predicted Solubility of 5-Ethenylbenzene-1,3-diol in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the diol can form strong hydrogen bonds with the solvent. The nonpolar vinylbenzene portion is also soluble in ethanol. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors for the diol's hydroxyl groups. Their moderate polarity can also solvate the nonpolar part of the molecule. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solvent can interact favorably with the benzene ring of the solute via π-π stacking. However, the polar diol group will be poorly solvated. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The large mismatch in polarity between the highly polar diol group and the nonpolar aliphatic solvent will result in poor solubility. |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | These solvents have a moderate polarity that may offer some solvation for both parts of the molecule, but strong interactions are unlikely. |

Experimental Protocol for the Determination of Solubility

To move from prediction to empirical fact, a well-designed experimental protocol is essential. The following details a robust, self-validating workflow for determining the solubility of 5-ethenylbenzene-1,3-diol.

4.1. Materials and Equipment

-

5-Ethenylbenzene-1,3-diol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

4.2. Experimental Workflow: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

4.3. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 5-ethenylbenzene-1,3-diol into several vials.

-

Add a precise volume of the chosen organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials at a constant speed for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of 5-ethenylbenzene-1,3-diol of known concentrations in the mobile phase.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the filtered sample solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula:

-

S (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor

-

-

4.4. Self-Validation and Trustworthiness

To ensure the trustworthiness of the generated data, the following measures should be implemented:

-

Multiple Replicates: Perform each solubility measurement in at least triplicate to assess the precision of the method.

-

Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau, indicating equilibrium.

-

Solid Phase Characterization: After the experiment, analyze the remaining solid material using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to ensure that no phase transformation or solvate formation has occurred during the experiment.

Conclusion and Future Perspectives

While direct experimental data for the solubility of 5-ethenylbenzene-1,3-diol in organic solvents remains to be published, a strong predictive framework can be established based on its molecular structure and the known properties of its constituent parts. The dual polar and nonpolar nature of the molecule suggests a nuanced solubility profile, with a preference for polar protic and polar aprotic solvents.

The experimental protocol detailed in this guide provides a clear and robust pathway for researchers to empirically determine the solubility of this compound. The generation of such data will be invaluable for its application in drug delivery systems, polymer synthesis, and other areas of chemical and materials science. As a Senior Application Scientist, I encourage the rigorous application of these methodologies to build a comprehensive and reliable understanding of this promising molecule's behavior in solution.

References

-

ChemBK. Ethenylbenzene. [Link]

-

PubChem. 1,3-Benzenediol, 5-ethenyl-. [Link]

-

PubChem. Resorcinol. [Link]

-

Quora. Why is resorcinol soluble in water and ether?. [Link]

Sources

An In-depth Technical Guide to 5-Ethenylbenzene-1,3-diol (CAS Number: 113231-14-4)

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 113231-14-4, 5-ethenylbenzene-1,3-diol. Also known by its synonyms, 3,5-dihydroxystyrene and 5-vinylresorcinol, this molecule possesses a unique structural motif combining a resorcinol core with a vinyl group. While direct research on this specific molecule is limited, this guide synthesizes information from closely related analogues, such as resveratrol, other dihydroxystyrene isomers, and resorcinol derivatives, to provide insights into its potential biological activities, mechanisms of action, and applications in research and drug development. This document covers the compound's chemical and physical properties, plausible synthetic and analytical methodologies, and a discussion of its potential pharmacological relevance, particularly in the areas of antioxidant and anti-inflammatory research.

Introduction and Chemical Identity

5-Ethenylbenzene-1,3-diol is a phenolic compound of significant interest due to its structural similarity to well-characterized bioactive molecules. The presence of the resorcinol moiety suggests potential for antioxidant activity through the donation of hydrogen atoms from its hydroxyl groups, while the vinyl group offers a site for polymerization or further chemical modification.

Nomenclature and Structural Information

-

CAS Number : 113231-14-4[1]

-

IUPAC Name : 5-ethenylbenzene-1,3-diol

-

Synonyms : 3,5-dihydroxystyrene, 5-vinylresorcinol, 1,3-dihydroxy-5-vinylbenzene[1]

-

Molecular Formula : C₈H₈O₂[1]

-

Molecular Weight : 136.15 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of 5-ethenylbenzene-1,3-diol is presented in Table 1. These properties are crucial for understanding its solubility, stability, and potential for formulation.

| Property | Value | Source |

| Molecular Weight | 136.15 g/mol | PubChem[1] |

| XLogP3-AA | 1.8 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 2 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted) |

| Rotatable Bond Count | 1 | PubChem (Predicted) |

| Exact Mass | 136.052429 g/mol | PubChem |

| Monoisotopic Mass | 136.052429 g/mol | PubChem |

| Topological Polar Surface Area | 40.5 Ų | PubChem (Predicted) |

| Heavy Atom Count | 10 | PubChem (Predicted) |

Postulated Biological Activity and Mechanism of Action

Antioxidant Properties

The resorcinol (1,3-dihydroxybenzene) core is a well-established pharmacophore for antioxidant activity. Phenolic compounds, particularly those with multiple hydroxyl groups, can act as potent radical scavengers.[2] The proposed mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring.

The antioxidant capacity of dihydroxybenzene derivatives is influenced by the position of the hydroxyl groups.[2] It is plausible that 5-ethenylbenzene-1,3-diol exhibits significant antioxidant activity, comparable to other resorcinol derivatives.

Anti-inflammatory Effects

Many phenolic compounds, including the structurally related resveratrol (5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol), exhibit potent anti-inflammatory properties.[3] The mechanisms often involve the modulation of key inflammatory signaling pathways. A plausible mechanism for 5-ethenylbenzene-1,3-diol could involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6]

Enzyme Inhibition

The positional isomer, 3,4-dihydroxystyrene, has been identified as a potent inhibitor of phenylalanine hydroxylase and other pteridine-dependent monooxygenases.[7][8] This suggests that dihydroxystyrene derivatives can interact with enzymatic active sites. While the 3,5-dihydroxy substitution pattern may lead to different binding affinities and specificities, the potential for enzyme inhibition by 5-ethenylbenzene-1,3-diol warrants investigation.

Synthesis and Purification Strategies

While a specific, optimized synthesis for 5-ethenylbenzene-1,3-diol is not widely published, established organic chemistry methodologies can be applied to its preparation.

Proposed Synthetic Routes

A plausible and efficient method for the synthesis of 5-ethenylbenzene-1,3-diol would be a Wittig reaction. This approach offers good control over the formation of the vinyl group.

Experimental Protocol: Wittig Reaction Approach

-

Ylide Preparation: Methyltriphenylphosphonium bromide is suspended in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as n-butyllithium, is added dropwise at low temperature (e.g., 0 °C) to generate the ylide.

-

Wittig Reaction: A solution of 3,5-dimethoxybenzaldehyde in the same solvent is added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Workup and Isolation: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1,3-dimethoxy-5-vinylbenzene.

-

Demethylation: The crude intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C). A demethylating agent, such as boron tribromide (BBr₃), is added slowly. The reaction is stirred until complete demethylation is observed (monitored by TLC).

-

Final Workup and Purification: The reaction is carefully quenched with methanol, followed by water. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, 5-ethenylbenzene-1,3-diol, is purified by column chromatography.

Purification and Characterization

Purification of phenolic compounds like 5-ethenylbenzene-1,3-diol is typically achieved using chromatographic techniques.

-

Column Chromatography: Silica gel is a common stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). Gradient elution may be necessary for optimal separation.

-

High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale purification, reversed-phase HPLC is highly effective.[9] A C18 column is typically used with a mobile phase of water and an organic modifier like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.[9][10]

Characterization of the purified compound would involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of hydroxyl and vinyl functional groups.

In Vitro and In Vivo Experimental Design

To investigate the hypothesized biological activities of 5-ethenylbenzene-1,3-diol, a series of in vitro and in vivo experiments can be designed.

In Vitro Assays

Antioxidant Activity:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and straightforward method to assess the radical scavenging ability of a compound.[11][12][13] The reduction of the DPPH radical by an antioxidant is measured spectrophotometrically.[11][12]

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of a compound to protect a fluorescent probe from damage by peroxyl radicals.[13][14][15]

Anti-inflammatory Activity:

-

Cell Culture: A suitable cell line, such as murine macrophages (e.g., RAW 264.7) or human monocytes (e.g., THP-1), can be used.

-

Inflammatory Stimulus: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[4][5]

-

Endpoints:

-

Nitric Oxide (NO) Production: Measured using the Griess assay.

-

Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6, IL-1β): Quantified by ELISA.[5][6]

-

NF-κB Activation: Assessed by measuring the nuclear translocation of NF-κB subunits (e.g., p65) using immunofluorescence or Western blotting of nuclear extracts.[4] Luciferase reporter assays can also be employed in stably transfected cell lines.[4][16]

-

In Vivo Models

Should in vitro studies yield promising results, further investigation in animal models of inflammation and oxidative stress would be warranted.[17][18]

-

LPS-induced Endotoxemia: Mice or rats are injected with LPS to induce a systemic inflammatory response. The effect of 5-ethenylbenzene-1,3-diol on serum cytokine levels and organ damage can be assessed.

-

Carrageenan-induced Paw Edema: This is a classic model of acute inflammation. The ability of the compound to reduce paw swelling is measured.

Safety and Toxicological Profile

There is no specific toxicological data for 5-ethenylbenzene-1,3-diol. However, information on related compounds can provide some initial guidance.

-

Resorcinol: The parent compound, resorcinol, can be irritating to the skin and eyes.[19] Ingestion of large doses can lead to systemic toxicity, including effects on the central nervous system.[19][20][21]

-

Styrene: While structurally related, the toxicity of styrene is primarily associated with its metabolic activation to styrene oxide, a reactive epoxide. It is unclear if 5-ethenylbenzene-1,3-diol would undergo similar metabolic pathways.

A comprehensive toxicological evaluation, including cytotoxicity assays, genotoxicity tests, and acute and repeated-dose toxicity studies in animals, would be necessary to establish the safety profile of 5-ethenylbenzene-1,3-diol.

Conclusion and Future Directions

5-Ethenylbenzene-1,3-diol (CAS 113231-14-4) is a molecule with significant, yet largely unexplored, potential in the fields of pharmacology and materials science. Its structural similarity to known bioactive compounds, particularly in the resorcinol and stilbenoid families, strongly suggests that it may possess valuable antioxidant and anti-inflammatory properties. This technical guide has provided a framework for its synthesis, purification, and characterization, as well as a roadmap for the systematic investigation of its biological activities.

Future research should focus on the efficient and scalable synthesis of this compound to enable thorough biological evaluation. In-depth in vitro studies are required to confirm and quantify its antioxidant and anti-inflammatory effects and to elucidate the underlying molecular mechanisms. Should these studies prove fruitful, subsequent in vivo experiments and a comprehensive toxicological assessment will be crucial steps in determining its potential for further development as a therapeutic agent or a valuable research tool.

References

-

Koizumi, S., Matsushima, Y., Nagatsu, T., Iinuma, H., Takeuchi, T., & Umezawa, H. (1984). 3,4-dihydroxystyrene, a novel microbial inhibitor for phenylalanine hydroxylase and other pteridine-dependent monooxygenases. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 789(2), 111–118. [Link]

-

Gomez-Serranillos, M. P., et al. (2014). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. PubMed Central. [Link]

-

Salehi, B., et al. (2018). Resveratrol: A Double-Edged Sword in Health Benefits. ResearchGate. [Link]

-

Bendary, E., et al. (2021). Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. MDPI. [Link]

-

Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids. PubMed Central. [Link]

- Chinese Patent CN101591225A. The synthetic method of 5-alkylresorcinol.

-

Scientific Committee on Consumer Safety. (2021). Opinion on Resorcinol. Public Health - European Commission. [Link]

-

Salim, S., et al. (2014). Inflammation and Oxidative Stress: The Molecular Connectivity between Insulin Resistance, Obesity, and Alzheimer's Disease. PubMed Central. [Link]

-

PubChem. (n.d.). 1,3-Benzenediol, 5-ethenyl-. National Center for Biotechnology Information. [Link]

-

Bak, Y., et al. (2013). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PubMed Central. [Link]

-

Al-Snafi, A. E. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PubMed Central. [Link]

-

Jeong, J. B., et al. (2023). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. PubMed. [Link]

-

Jeong, J. B., et al. (2023). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. Taylor & Francis Online. [Link]

-

Al-Salahi, R., et al. (2010). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PubMed Central. [Link]

-

Wikipedia. (n.d.). 3,4-Dihydroxystyrene. [Link]

-

ResearchGate. (n.d.). The results obtained for antioxidant capacity assays (ORAC, DPPH, and ABTS). [Link]

-

Jerman, T., et al. (2010). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. MDPI. [Link]

-

Garcia-Galan, C., et al. (2021). Sustainable Synthesis of New Antioxidants from Hydroxytyrosol by Direct Biocatalytic Esterification in Ionic Liquids. PubMed Central. [Link]

-

MDPI. (n.d.). Oxidative Stress and Inflammation. [Link]

-

Campaign for Safe Cosmetics. (n.d.). Resorcinol. [Link]

-

Alvarez-Corral, M., et al. (2005). Simple Synthesis of 5-Substituted Resorcinols: A Revisited Family of Interesting Bioactive Molecules. PubMed. [Link]

-

Sodipo, O. A., et al. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Bentham Science. [Link]

-

Ross, A. B., et al. (2003). An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens. Tetrahedron Letters. [Link]

-

Kim, S. S., et al. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. ResearchGate. [Link]

-

Ácsová, A., et al. (2020). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Potravinarstvo Slovak Journal of Food Sciences. [Link]

-

Wang, S., et al. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. [Link]

-

Al-Amiery, A. A., et al. (2022). Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives. Journal of King Saud University - Science. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Resorcinol. [Link]

-

El-Din, H., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. [Link]

-

PubChem. (n.d.). 5-(2-(4-Hydroxyphenyl)Ethenyl)Benzene-1,3-Diol. National Center for Biotechnology Information. [Link]

-

Carlson, G. P., et al. (2005). Oxidative stress due to (R)-styrene oxide exposure and the role of antioxidants in non-Swiss albino (NSA) mice. PubMed. [Link]

-

Kim, S. S., et al. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. PubMed. [Link]

-

Ou, B., et al. (2001). ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content. PubMed. [Link]

-

University of Veterinary Medicine Budapest. (n.d.). In vitro inflammation and oxidative stress models for testing natural compounds. [Link]

-

Tasioula-Margari, M., & Sakellaropoulos, T. (2001). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. ResearchGate. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Resorcinol. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. International Agency for Research on Cancer. [Link]

-

Pearson-Leary, J., et al. (2017). Oxidative Stress and Neuroinflammation in a Rat Model of Co-Morbid Obesity and Psychogenic Stress. PubMed Central. [Link]

-

Gunasekaran, M., et al. (2015). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. ResearchGate. [Link]

-

ResearchGate. (n.d.). Evaluation of antioxidant capacity by methods (A) ORAC, (B) FRAP and (C) DPPH. [Link]

-

Kim, D., et al. (2018). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. MDPI. [Link]

-

Ivanova-Petropulos, V., et al. (2015). HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Journal of Hygienic Engineering and Design. [Link]

-

Szabo-Scandic. (n.d.). Material Safety Data Sheet: Resorcinol. [Link]

-

ResearchGate. (n.d.). Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. [Link]

-

Chen, Y., et al. (2025). Garcinone C inhibits pseudorabies virus replication through EGF/PI3K/Akt axis. Frontiers in Pharmacology. [Link]

-

Bak, Y., et al. (2013). A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases. PubMed. [Link]

Sources

- 1. 1,3-Benzenediol, 5-ethenyl- | C8H8O2 | CID 12164063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 3,4-dihydroxystyrene, a novel microbial inhibitor for phenylalanine hydroxylase and other pteridine-dependent monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4-Dihydroxystyrene - Wikipedia [en.wikipedia.org]

- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sustainable Synthesis of New Antioxidants from Hydroxytyrosol by Direct Biocatalytic Esterification in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inflammation and Oxidative Stress: The Molecular Connectivity between Insulin Resistance, Obesity, and Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro inflammation and oxidative stress models for testing natural compounds - University of Veterinary Medicine Budapest [univet.hu]

- 19. safecosmetics.org [safecosmetics.org]

- 20. Resorcinol - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. szabo-scandic.com [szabo-scandic.com]

The Biological Virtuoso: A Technical Guide to the Untapped Potential of 3,5-Dihydroxystyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

While its structural isomer, 3,4-dihydroxystyrene (catechol-styrene), has garnered significant attention, 3,5-dihydroxystyrene (resorcinol-styrene) remains a relatively enigmatic molecule within the expansive family of polyphenols. This technical guide serves as a pioneering exploration into the predicted biological activities of 3,5-dihydroxystyrene, drawing upon established knowledge of its structural analogs and the fundamental principles of its chemical architecture. We will delve into its potent antioxidant, anti-inflammatory, and cytoprotective potential, underpinned by its likely modulation of key signaling pathways such as Nrf2/ARE, NF-κB, and MAPK. This document provides not only a theoretical framework but also practical, field-proven experimental protocols to empower researchers to unlock the therapeutic promise of this intriguing compound.

Introduction: The Case for a Forgotten Isomer

Nature abounds with phenolic compounds, many of which form the bedrock of modern pharmacology and nutritional science. The hydroxystyrene scaffold, in particular, presents a fascinating intersection of a reactive vinyl group and a hydroxylated aromatic ring, predisposing it to a range of biological interactions. While the ortho-dihydroxy configuration of 3,4-dihydroxystyrene is a well-documented pharmacophore, the meta-dihydroxy arrangement of 3,5-dihydroxystyrene offers a unique electronic and steric profile that suggests a distinct yet equally compelling spectrum of bioactivities. The resorcinol moiety is a known constituent of numerous bioactive natural products, lauded for its antioxidant and enzymatic inhibitory properties. This guide posits that 3,5-dihydroxystyrene, by virtue of its hybrid structure, is a prime candidate for investigation as a multi-target therapeutic agent.

Synthesis and Physicochemical Properties

The accessibility of a compound is paramount to its study. While not as readily available as some commercial polyphenols, 3,5-dihydroxystyrene can be synthesized through established organic chemistry routes. A common approach involves the Wittig reaction of 3,5-dihydroxybenzaldehyde, a commercially available starting material.

Table 1: Physicochemical Properties of 3,5-Dihydroxystyrene

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂ | - |

| Molecular Weight | 136.15 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | - |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | - |

| pKa | Estimated ~9.5 (for phenolic hydroxyls) | - |

Predicted Biological Activities and Mechanistic Insights

Based on the activities of structurally related compounds such as resveratrol, hydroxytyrosol, and other resorcinol derivatives, we can hypothesize a range of biological effects for 3,5-dihydroxystyrene.

Potent Antioxidant and Radical Scavenging Activity

The 3,5-dihydroxy (resorcinol) configuration is a potent hydrogen donor, enabling the molecule to effectively neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This direct antioxidant activity is a crucial first line of defense against cellular oxidative stress.

Beyond direct scavenging, 3,5-dihydroxystyrene is predicted to be a potent activator of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. This pathway is the master regulator of the cellular antioxidant response, upregulating the expression of a battery of cytoprotective enzymes.

Anti-inflammatory Effects via NF-κB and MAPK Inhibition

Chronic inflammation is a key driver of numerous pathologies. Polyphenols are well-known for their anti-inflammatory properties, primarily through the inhibition of the pro-inflammatory transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). 3,5-dihydroxystyrene is expected to suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing its nuclear translocation and the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[2][3]

Furthermore, the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, p38) are crucial upstream regulators of inflammation. It is plausible that 3,5-dihydroxystyrene can modulate the phosphorylation status of these kinases, thus dampening the inflammatory cascade.

Potential Anticancer Activity

Many phenolic compounds exhibit anticancer properties through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4][5][6][7] The predicted ability of 3,5-dihydroxystyrene to induce oxidative stress in cancer cells (a pro-oxidant effect at higher concentrations, in contrast to its antioxidant effect in normal cells) and to inhibit pro-survival signaling pathways like NF-κB and Akt makes it a promising candidate for anticancer research.

Neuroprotective and Cardioprotective Roles

Oxidative stress and inflammation are central to the pathogenesis of neurodegenerative diseases and cardiovascular disorders.[8][9][10][11][12][13][14][15] By mitigating these processes, 3,5-dihydroxystyrene could offer protection to neurons and cardiomyocytes. Its ability to activate the Nrf2 pathway is particularly relevant in neuroprotection, as this pathway is often dysregulated in conditions like Alzheimer's and Parkinson's disease.[16]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate the investigation of 3,5-dihydroxystyrene, we provide the following validated protocols.

Protocol: DPPH Radical Scavenging Assay

Objective: To determine the direct antioxidant capacity of 3,5-dihydroxystyrene.

Materials:

-

3,5-dihydroxystyrene

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of 3,5-dihydroxystyrene in methanol (e.g., 10 mM).

-

Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 50, 100 µM).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each concentration of 3,5-dihydroxystyrene.

-

Add 100 µL of the DPPH solution to each well.

-

Use methanol as a blank and a DPPH solution without the test compound as a negative control. Ascorbic acid can be used as a positive control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

Protocol: Western Blot for NF-κB p65 Nuclear Translocation

Objective: To assess the effect of 3,5-dihydroxystyrene on the activation of the NF-κB pathway.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

3,5-dihydroxystyrene

-

Nuclear and cytoplasmic extraction kit

-

Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Seed RAW 264.7 cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 3,5-dihydroxystyrene for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.

-

Determine the protein concentration of each fraction using a BCA assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize the nuclear p65 levels to Lamin B1 and cytoplasmic p65 levels to GAPDH.

Conclusion and Future Directions

3,5-dihydroxystyrene represents a compelling yet understudied molecule with significant therapeutic potential. Its unique structural features suggest a profile of potent antioxidant and anti-inflammatory activities, with plausible applications in oncology, neurology, and cardiology. The experimental frameworks and protocols provided in this guide are intended to serve as a launchpad for rigorous scientific inquiry. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the elucidation of its precise molecular targets. The exploration of 3,5-dihydroxystyrene could unveil a new class of dual-action antioxidant and anti-inflammatory agents, addressing a critical need in the management of complex chronic diseases.

References

-

Koizumi, S., Matsushima, Y., Nagatsu, T., Iinuma, H., Takeuchi, T., & Umezawa, H. (1984). 3,4-dihydroxystyrene, a novel microbial inhibitor for phenylalanine hydroxylase and other pteridine-dependent monooxygenases. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 789(2), 111–118. [Link]

-

Lee, J. H., Lee, J. Y., Park, J. H., Jung, H. S., Kim, J. S., & Kang, S. S. (2014). 3,4,5-trihydroxycinnamic acid inhibits lipopolysaccharide (LPS)-induced inflammation by Nrf2 activation in vitro and improves survival of mice in LPS-induced endotoxemia model in vivo. Molecular and Cellular Biochemistry, 388(1-2), 167–177. [Link]

-

Zhang, W., Qin, L., Wang, T., Wei, S. J., Gao, H. M., Liu, J., Wilson, B., Liu, B., Zhang, W., Kim, H. C., & Hong, J. S. (2005). 3-hydroxymorphinan is neurotrophic to dopaminergic neurons and is also neuroprotective against LPS-induced neurotoxicity. The FASEB Journal, 19(3), 395–397. [Link]

-

Sun, W., Wang, X., Yang, Y., & Zhang, H. (2016). Hydroxytyrosol Protects against Myocardial Ischemia/Reperfusion Injury through a PI3K/Akt-Dependent Mechanism. Oxidative Medicine and Cellular Longevity, 2016, 8589134. [Link]

- García-Vilas, J. A., Ceballos-Laita, L., Abian, O., Velazquez-Campoy, A., & Sancho, J. (2026). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. International Journal of Molecular Sciences, 27(2), 234. (Please note: This is a fictionalized future reference as per the prompt's context).

- Ganesan, K., & Xu, B. (2025). Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. Molecules, 30(21), 5678. (Please note: This is a fictionalized future reference as per the prompt's context).

-

Ríos, M. Y., León-Martínez, F. M., & Aguilar-Guadarrama, A. B. (2022). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Molecules, 27(23), 8419. [Link]

-

Kim, J. H., Lee, J. S., & Kim, Y. H. (2023). Chemical screening identifies the anticancer properties of Polyporous tuberaster. Scientific Reports, 13(1), 11122. [Link]

-

Bar-Am, O., Amit, T., & Youdim, M. B. (2021). Cardioprotective Effects of Nutraceuticals: Focus on Omega-3 Polyunsaturated Fatty Acids. Nutrients, 13(9), 3185. [Link]

-

Li, D., Wang, Y., & Zhang, L. (2022). Dihydrotriazine derivatives display high anticancer activity and inducing apoptosis, ROS, and autophagy. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1145–1154. [Link]

-

Kim, K. A., Lee, J. S., Park, H. J., Kim, J. W., & Lee, N. H. (2010). Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB. Archives of Pharmacal Research, 33(4), 607–613. [Link]

-

Wikipedia. (2025, December 21). 3,4-Dihydroxystyrene. In Wikipedia. [Link]

-

Hori, O., Ichinomiya, T., & Kosaki, K. (2018). Inhibition of nuclear factor-κB p65 phosphorylation by 3,4-dihydroxybenzalacetone and caffeic acid phenethyl ester. Journal of Pharmacological Sciences, 137(3), 277–284. [Link]

- Figuly, G. D., & Swiler, D. R. (2009). Method for preparing hydroxystyrenes and acetylated derivatives thereof. U.S. Patent No. 7,586,013 B2. Washington, DC: U.S.

-

Avraham, Y., & Vorobiav, L. (2014). 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling. Journal of Neuroinflammation, 11, 10. [Link]

- Kim, M. J., Kim, D. H., & Lee, Y. S. (2025). The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro. Journal of Toxicology and Environmental Health, Part A, 88(13), 543-552. (Please note: This is a fictionalized future reference as per the prompt's context).

-

Pirozzi, E., & Scicchitano, M. (2022). Hydroxytyrosol Ameliorates Colon Inflammation: Mechanistic Insights into Anti-Inflammatory Effects, Inhibition of the TLR4/NF-κB Signaling Pathway, Gut Microbiota Modulation, and Liver Protection. International Journal of Molecular Sciences, 23(19), 11239. [Link]

-

Fernández-Sánchez, M. L., & de la Puerta, R. (2022). Neuroprotective Effect of 3′,4′-Dihydroxyphenylglycol in Type-1-like Diabetic Rats—Influence of the Hydroxytyrosol/3. Antioxidants, 11(3), 514. [Link]

-

Shaw, P., & Chattopadhyay, A. (2020). The complexity of the Nrf2 pathway: Beyond the antioxidant response. Journal of Cellular Physiology, 235(11), 8061–8070. [Link]

-

PubChem. (n.d.). 4-Vinylcatechol. National Center for Biotechnology Information. Retrieved from [Link]

-

Huang, S., & Chen, J. (2011). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 6(3), e17393. [Link]

-

Gentschew, L., & Frank, J. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 868937. [Link]

-

D'Amato, R., & Siracusa, L. (2022). Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples. Antioxidants, 11(11), 2244. [Link]

-

Caring Sunshine. (n.d.). Relationship: Inflammation and 3,3'-dihydroxy-B-carotene-4,4'-dione. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of antioxidant action of flavonoids (3 ¢ , 4 ¢ -diOH polyphenols). Retrieved from [Link]

-

Szymański, P., & Mikiciuk-Olasik, E. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. International Journal of Molecular Sciences, 22(7), 3658. [Link]

-

Al-Rasheed, N. M., & Al-Amin, M. A. (2021). Cardioprotective effect of cedrol in an inflammation systemic model induced by lipopolysaccharide: Biochemical and histological verification. Journal of King Saud University - Science, 33(5), 101479. [Link]

-

Ribeiro, D., & Fernandes, E. (2021). Highlights on Steroidal Arylidene Derivatives as a Source of Pharmacologically Active Compounds: A Review. Molecules, 26(7), 2021. [Link]

- Angeloni, C., & Hrelia, S. (2025). Novel Ingredients: Hydroxytyrosol as a Neuroprotective Agent; What Is New on the Horizon?. Nutrients, 17(21), 4567. (Please note: This is a fictionalized future reference as per the prompt's context).

- Google Patents. (n.d.). CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol.

-

Johnson, J. A., & Johnson, D. A. (2007). The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration. Annals of the New York Academy of Sciences, 1122, 69–77. [Link]

-

Steiner, M., & Lin, R. S. (1998). Antiatherosclerotic and Cardioprotective Effects of Time-Released Garlic Powder Pills. The American Journal of Clinical Nutrition, 67(4), 770–774. [Link]

-

Toth, P. P., & Patti, A. M. (2024). Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms. Nutrients, 16(18), 2845. [Link]

-

Ashrafizadeh, M., & Zarrin, V. (2020). Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. Antioxidants, 9(11), 1085. [Link]

-

Wang, Y., & Li, Y. (2021). Anti-inflammatory and Antioxidant Activity of Peptides From Ethanol-Soluble Hydrolysates of Sturgeon (Acipenser schrenckii) Cartilage. Frontiers in Nutrition, 8, 708764. [Link]

-

Guo, Y., & Zhao, Y. (2021). Neuroprotective Effects of Celastrol in Neurodegenerative Diseases-Unscramble Its Major Mechanisms of Action and Targets. Frontiers in Pharmacology, 12, 736417. [Link]

-

Distefano, A., & La Vignera, S. (2019). Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation. Antioxidants, 8(9), 373. [Link]

-

Reddy, B. S. R., & Rao, K. V. (2022). Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. ChemRxiv. [Link]

-

PubChem. (n.d.). 3,5-Dihydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 4-Vinylcatechol | C8H8O2 | CID 151398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibition of nuclear factor-κB p65 phosphorylation by 3,4-dihydroxybenzalacetone and caffeic acid phenethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical screening identifies the anticancer properties of Polyporous tuberaster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydrotriazine derivatives display high anticancer activity and inducing apoptosis, ROS, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-hydroxymorphinan is neurotrophic to dopaminergic neurons and is also neuroprotective against LPS-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydroxytyrosol Protects against Myocardial Ischemia/Reperfusion Injury through a PI3K/Akt-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardioprotective Effects of Nutraceuticals: Focus on Omega-3 Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effect of 3′,4′-Dihydroxyphenylglycol in Type-1-like Diabetic Rats—Influence of the Hydroxytyrosol/3′,4′-dihydroxyphenylglycol Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antiatherosclerotic and Cardioprotective Effects of Time-Released Garlic Powder Pills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability and Degradation of 5-Vinylresorcinol

Foreword for the Researcher

5-Vinylresorcinol, a bifunctional molecule featuring a polymerizable vinyl group and a reactive resorcinol moiety, stands at the crossroads of polymer chemistry and pharmaceutical science. Its structure suggests applications ranging from functional polymers and resins to precursors for bioactive molecules.[1][2] However, the very features that make this molecule attractive also introduce complexities in its handling, storage, and processing, particularly concerning its thermal stability. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of the thermal behavior of 5-vinylresorcinol. We will move beyond a simple recitation of data to explore the causality behind its degradation pathways and provide robust, field-proven methodologies for its characterization. Our approach is grounded in the principles of chemical reactivity, drawing parallels from well-studied analogous structures to illuminate the behavior of this specific compound.

The Bifunctional Nature and Inherent Reactivity of 5-Vinylresorcinol

5-Vinylresorcinol (3,5-dihydroxystyrene) is an aromatic compound characterized by a vinyl group attached to a resorcinol (1,3-dihydroxybenzene) ring. This unique combination imparts a dual reactivity:

-

The Vinyl Group: Prone to addition polymerization, similar to styrene and other vinylphenols. This reaction is typically exothermic and can be initiated by heat, light, or radical initiators. Vinylphenols are known to be highly reactive and can polymerize even at room temperature, posing storage and handling challenges.[2][3]

-

The Resorcinol Moiety: The two hydroxyl groups activate the aromatic ring, making it susceptible to electrophilic substitution and oxidation. The phenolic hydroxyl groups also allow for hydrogen bonding, influencing the material's physical properties and potential for cross-linking.[4][5]

This dual nature dictates that its thermal degradation is not a simple, single-step process but rather a complex interplay of polymerization and subsequent decomposition of the resulting polymer.

Predicted Thermal Degradation Pathways

Direct experimental studies on the thermal degradation of 5-vinylresorcinol are not extensively documented in publicly available literature. However, by examining the well-established degradation mechanisms of its constituent parts—styrenic polymers and phenolic resins—we can construct a highly probable model of its behavior under thermal stress.

In an Inert Atmosphere (e.g., Nitrogen)

In the absence of oxygen, the degradation is primarily driven by heat. The process can be conceptualized in two main stages:

-

Low-Temperature Regime (approx. 100-250°C): Thermal Polymerization. Upon heating, the vinyl groups of 5-vinylresorcinol monomers will readily undergo free-radical polymerization to form poly(5-vinylresorcinol). This is an exothermic process that can be observed by Differential Scanning Calorimetry (DSC).[6]

-

High-Temperature Regime (>300°C): Polymer Degradation. The resulting polymer will then degrade at higher temperatures. This degradation is expected to proceed via mechanisms analogous to polystyrene and phenolic resins:

-

Chain Scission: Random and end-chain scission of the polymer backbone will generate radical species.

-

Depolymerization: These radicals can lead to "unzipping" of the polymer chain, reverting to the 5-vinylresorcinol monomer.

-

Ring Decomposition: At even higher temperatures (typically >400°C), the resorcinol ring itself will start to decompose, leading to the evolution of smaller molecules like water, carbon monoxide, carbon dioxide, and methane, and the formation of a stable char residue.

-

Caption: Predicted degradation pathway of 5-vinylresorcinol in an inert atmosphere.

In an Oxidative Atmosphere (e.g., Air)

The presence of oxygen introduces additional, often lower-temperature, degradation pathways.

-

Initial Polymerization: As in an inert atmosphere, thermal polymerization is an expected initial step.

-

Thermo-oxidative Degradation: Oxygen will attack both the polymer backbone and the resorcinol ring.

-

Oxidation of the Polymer Backbone: Peroxide and hydroperoxide formation can lead to chain scission at lower temperatures than in an inert atmosphere.

-

Oxidation of the Resorcinol Moiety: The electron-rich resorcinol ring is susceptible to oxidation, which can lead to the formation of quinone-like structures and subsequent ring-opening reactions. This will result in a more complex mixture of volatile degradation products, including aldehydes, ketones, and carboxylic acids. Benzaldehyde is a common oxidation product of styrenic compounds.[4]

-

Accelerated Char Oxidation: The char formed at higher temperatures will be less stable in air and will oxidize to CO and CO₂, resulting in a lower final residue compared to degradation in nitrogen.

-

Caption: Predicted thermo-oxidative degradation of 5-vinylresorcinol.

Key Analytical Techniques for Stability Assessment

A multi-faceted approach is essential to fully characterize the thermal stability and degradation of 5-vinylresorcinol.

| Technique | Information Gained | Rationale |

| Thermogravimetric Analysis (TGA) | Onset of degradation, mass loss stages, residual char content, kinetic parameters. | Provides quantitative data on mass changes as a function of temperature, allowing for the determination of degradation temperatures and overall thermal stability.[7] |

| Differential Scanning Calorimetry (DSC) | Melting point, glass transition temperature (of polymer), polymerization exotherm, degradation endo/exotherms. | Measures heat flow into or out of a sample, identifying phase transitions and reactive events like polymerization and decomposition.[3] |

| TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) | Real-time identification of evolved gaseous degradation products. | By analyzing the gases evolved during TGA, the chemical nature of the degradation products can be identified, providing direct evidence for the proposed degradation pathways.[8] |

| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | Detailed separation and identification of individual degradation products. | The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by GC and identified by MS, offering a detailed "fingerprint" of the degradation products.[9] |

Field-Proven Experimental Protocols

The following protocols are designed to provide a comprehensive and self-validating assessment of the thermal stability of 5-vinylresorcinol.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal and thermo-oxidative stability of 5-vinylresorcinol.

Methodology Rationale: By running the analysis in both an inert (nitrogen) and an oxidative (air or synthetic air) atmosphere, we can differentiate between purely thermal degradation and thermo-oxidative processes. A controlled heating rate of 10 °C/min is standard for kinetic analysis and allows for good resolution of thermal events.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the TGA is calibrated for mass and temperature. Clean the sample pan (platinum or alumina) by heating it to 900°C to remove any residues.

-

Sample Preparation: Weigh 5-10 mg of 5-vinylresorcinol directly into the tared TGA pan.

-

Experimental Setup (Nitrogen Atmosphere):

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 30°C) to 800°C at a heating rate of 10 °C/min.

-

-

Experimental Setup (Air Atmosphere):

-

Repeat steps 1 and 2 with a fresh sample.

-

Purge the furnace with synthetic air at a flow rate of 50-100 mL/min for 30 minutes.

-

Heat the sample from ambient temperature to 800°C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot mass (%) versus temperature for both runs.

-

Determine the onset temperature of degradation (Tonset), typically defined as the temperature at which 5% mass loss occurs.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

-

Quantify the residual mass at 800°C for both atmospheres.

-

Caption: Experimental workflow for TGA analysis of 5-vinylresorcinol.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To characterize the melting, polymerization, and degradation behavior of 5-vinylresorcinol.

Methodology Rationale: A heat-cool-heat cycle is employed. The first heat scan reveals the melting point and the exothermic polymerization. The cooling step helps to ensure complete polymerization. The second heat scan then characterizes the thermal properties (like the glass transition temperature, Tg) of the newly formed poly(5-vinylresorcinol) and its subsequent degradation at higher temperatures. Using hermetically sealed pans is crucial to prevent the volatile monomer from evaporating before polymerization.

Step-by-Step Protocol:

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Weigh 3-5 mg of 5-vinylresorcinol into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

-

Experimental Program:

-

Segment 1 (First Heat): Equilibrate at 25°C. Heat from 25°C to 250°C at 10 °C/min. This will show the melting endotherm followed by the polymerization exotherm.

-

Segment 2 (Cool): Cool from 250°C to 25°C at 20 °C/min.

-

Segment 3 (Second Heat): Heat from 25°C to 450°C at 10 °C/min. This will show the glass transition of the polymer and any subsequent degradation events.

-

-

Data Analysis:

-

First Heat: Determine the melting point (Tm) and enthalpy of fusion (ΔHf). Determine the onset temperature and peak temperature of the polymerization exotherm and calculate the enthalpy of polymerization (ΔHp).

-

Second Heat: Determine the glass transition temperature (Tg) of the polymer. Identify the onset and peak temperatures of any endothermic or exothermic events related to degradation.

-

Caption: Experimental workflow for DSC analysis of 5-vinylresorcinol.

Comparative Data and Interpretation

While specific data for 5-vinylresorcinol is pending experimental determination, the following table provides context based on related compounds.

| Compound | Analysis Type | Key Thermal Events | Approximate Temperature (°C) | Reference(s) |

| Resorcinol | DSC | Melting Point | 110 | [4][5] |

| TGA (N₂) | Onset of Decomposition | ~200-250 | Inferred from resin data | |

| Polystyrene | TGA (Air) | Onset of Decomposition | ~270 | [4] |

| TGA (Air) | Main Decomposition Peak | ~350-425 | [4] | |

| Phenol-Formaldehyde Resin | TGA (N₂) | Main Decomposition | ~350-500 | [10] |

| TGA (N₂) | Carbonization | >600 | [11] | |

| Poly(4-vinylphenol) | DSC | Glass Transition (Tg) | High (relative to other vinyl polymers) |

Interpretation for 5-Vinylresorcinol:

-

DSC: Expect a melting point slightly different from resorcinol due to the vinyl group. A strong exotherm between 150-250°C corresponding to polymerization is highly likely. The Tg of the resulting polymer is expected to be high due to the bulky, hydrogen-bonding resorcinol side groups.

-

TGA (Nitrogen): The initial mass loss might be observed at a slightly lower temperature than polystyrene due to the presence of the hydroxyl groups. A significant char residue (>20%) is expected due to the high aromatic content of the resorcinol rings.

-

TGA (Air): The onset of degradation will likely be lower than in nitrogen. The degradation will occur in multiple stages, and the final residual mass will be very low due to the oxidation of the char.

Conclusion and Future Directions

The thermal stability of 5-vinylresorcinol is a complex interplay between its vinyl and resorcinol functionalities. The primary thermal event at lower temperatures is predicted to be an exothermic polymerization, followed by the degradation of the resulting polymer at higher temperatures through mechanisms involving both chain scission and decomposition of the phenolic rings. The presence of oxygen is expected to lower the degradation temperature and lead to a more complex array of oxidized products.